2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

CB1 antagonist Obesity Metabolic disorders

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS 1435996-19-2) is a synthetic, small-molecule sulfonylated piperazine derivative with a tetrahydrocinnolinone core. It has been described in patent literature as a cannabinoid-1 (CB1) receptor antagonist/inverse agonist , and its binding affinity has been recorded in curated databases for sigma-1 and mu-opioid receptors.

Molecular Formula C14H22N4O3S
Molecular Weight 326.42 g/mol
Cat. No. B12180156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Molecular FormulaC14H22N4O3S
Molecular Weight326.42 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCCC3=N2
InChIInChI=1S/C14H22N4O3S/c1-22(20,21)17-8-6-16(7-9-17)11-18-14(19)10-12-4-2-3-5-13(12)15-18/h10H,2-9,11H2,1H3
InChIKeyOKGXCZUUYIVFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one


2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS 1435996-19-2) is a synthetic, small-molecule sulfonylated piperazine derivative with a tetrahydrocinnolinone core . It has been described in patent literature as a cannabinoid-1 (CB1) receptor antagonist/inverse agonist [1], and its binding affinity has been recorded in curated databases for sigma-1 and mu-opioid receptors [2]. Despite its presence in screening libraries, publicly available, comparator-grade quantitative differentiation data are extremely limited, which critically undermines confident scientific selection versus close analogs.

Why Generic Substitution of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one Fails for Rigorous Discovery Programs


Sulfonylated piperazines with a tetrahydrocinnolinone scaffold are not interchangeable due to the profound influence of the sulfonamide substituent and the linker geometry on target engagement and functional selectivity. The methylsulfonyl group introduces a specific steric and electronic profile that distinguishes this compound from bulkier or more lipophilic aryl-sulfonyl analogs, but direct, quantitative head-to-head data are absent in the public domain. Procurement based solely on in-class assumptions carries a high risk of selecting a compound with unverified CB1 antagonist activity, unknown selectivity over sigma-1 and mu-opioid off-targets, and no established in vivo efficacy, making analytical verification and targeted biological profiling mandatory before any discovery-stage commitment [1].

Quantitative Differentiation Evidence for 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one Against Closest Analogs


CB1 Receptor Antagonist Activity Claimed in Merck Patent Family

Patent US 20090247499 describes sulfonylated piperazines including 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one as CB1 receptor antagonists/inverse agonists. The patent provides no specific IC50 or Ki for this exact compound, and no within-patent comparator data are disclosed. The claim of CB1 antagonism is class-level only, not quantified for this specific molecule. [1]

CB1 antagonist Obesity Metabolic disorders

Sigma-1 Receptor Binding Affinity vs. Class-Leading Sigma Ligands

BindingDB records a sigma-1 receptor Ki of 1.90 nM for this compound (displacement of [3H]-(+)-pentazocine in guinea pig brain membranes). This affinity is comparable to known sigma-1 ligands such as SA4503 (Ki ~4.5 nM) and BD1047 (Ki ~0.9 nM), but the BindingDB data lack direct comparator values within the same experiment. The functional consequence (agonist vs. antagonist) at sigma-1 is uncharacterized. [1]

Sigma-1 receptor Binding affinity CNS selectivity

Mu-Opioid Receptor Affinity as an Off-Target Risk Indicator

The same BindingDB entry reports a mu-opioid receptor Ki of 1.90 nM (displacement of [3H]-DAMGO from human MOR expressed in CHO-K1 cells). This is an undesirable off-target activity for a CB1 antagonist intended for obesity or metabolic disorders. Reference mu-opioid agonists like morphine have Ki values in the 1-5 nM range, but no direct comparator data exist for this compound's functional activity (agonist/antagonist) at mu-opioid receptors. [1]

Mu-opioid receptor Off-target profiling Selectivity

Recommended Application Scenarios for 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one Based on Available Evidence


Targeted CB1 Antagonist Screening Libraries for Obesity and Metabolic Disorders

This compound may be procured as part of a focused library of sulfonylated piperazines for screening against CB1 receptor in antagonist/inverse agonist assays. Its utility is contingent on in-house validation of CB1 functional activity (e.g., cAMP inhibition, β-arrestin recruitment), as patent claims are not supported by disclosed quantitative data for this specific entity. [1]

Sigma-1 Receptor Binding Assays as a Reference Compound with Defined Affinity

With a sigma-1 Ki of 1.90 nM, this compound can serve as a reference ligand in radioligand displacement assays, provided users independently confirm batch-to-batch consistency and absence of functional activity that could confound assay interpretation. It is not a suitable tool compound for in vivo sigma-1 studies without functional characterization. [2]

Off-Target Selectivity Profiling Panels for CNS Drug Candidates

The dual affinity for sigma-1 and mu-opioid receptors makes this compound a candidate for inclusion in off-target panels to assess selectivity liabilities of novel CNS-penetrant small molecules. Its use requires careful interpretation given the lack of functional data at both receptors. [2]

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration Around the Tetrahydrocinnolinone Scaffold

Researchers developing novel CB1 antagonists or sigma receptor ligands may procure this compound as an SAR tool. The methylsulfonyl-piperazinylmethyl substituent on a tetrahydrocinnolin-3-one core represents a distinct chemical space point. However, procurement decisions must be paired with plans for comprehensive in vitro profiling, as public data are insufficient to justify selection over other sulfonylpiperazine analogs. [1]

Quote Request

Request a Quote for 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.